molecular formula C7H14N2O3S2 B13829210 S-(2-((2-Cyanoethyl)amino)-2-methyl)propyl hydrogen thiosulfate CAS No. 23545-62-2

S-(2-((2-Cyanoethyl)amino)-2-methyl)propyl hydrogen thiosulfate

Cat. No.: B13829210
CAS No.: 23545-62-2
M. Wt: 238.3 g/mol
InChI Key: DUDYCTFOKLFKCC-UHFFFAOYSA-N
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Description

S-(2-((2-Cyanoethyl)amino)-2-methyl)propyl hydrogen thiosulfate is a chemical compound with the molecular formula C6H12N2O3S2 It contains a secondary amine, a nitrile group, a hydroxyl group, and a sulfuric acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-((2-Cyanoethyl)amino)-2-methyl)propyl hydrogen thiosulfate typically involves the reaction of 2-cyanoethylamine with a suitable thiosulfate derivative under controlled conditions. The reaction is carried out in an appropriate solvent, such as water or an organic solvent, at a specific temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is typically purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

S-(2-((2-Cyanoethyl)amino)-2-methyl)propyl hydrogen thiosulfate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosulfate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent systems, to achieve the desired products.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, primary amines, and substituted thiosulfate compounds. The specific products depend on the reaction conditions and the reagents used.

Scientific Research Applications

S-(2-((2-Cyanoethyl)amino)-2-methyl)propyl hydrogen thiosulfate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of S-(2-((2-Cyanoethyl)amino)-2-methyl)propyl hydrogen thiosulfate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. It may also interact with enzymes, altering their activity and affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • S-(2-Aminoethyl)propyl hydrogen thiosulfate
  • S-(2-Cyanoethyl)propyl hydrogen thiosulfate
  • S-(2-Methyl)propyl hydrogen thiosulfate

Uniqueness

S-(2-((2-Cyanoethyl)amino)-2-methyl)propyl hydrogen thiosulfate is unique due to the presence of both a nitrile group and a secondary amine in its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

CAS No.

23545-62-2

Molecular Formula

C7H14N2O3S2

Molecular Weight

238.3 g/mol

IUPAC Name

2-(2-cyanoethylamino)-2-methyl-1-sulfosulfanylpropane

InChI

InChI=1S/C7H14N2O3S2/c1-7(2,9-5-3-4-8)6-13-14(10,11)12/h9H,3,5-6H2,1-2H3,(H,10,11,12)

InChI Key

DUDYCTFOKLFKCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CSS(=O)(=O)O)NCCC#N

Origin of Product

United States

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